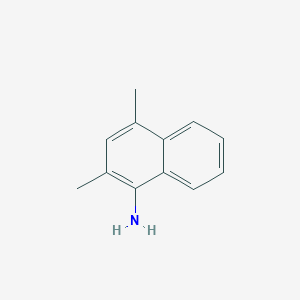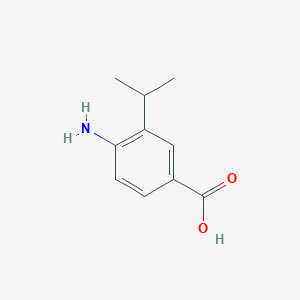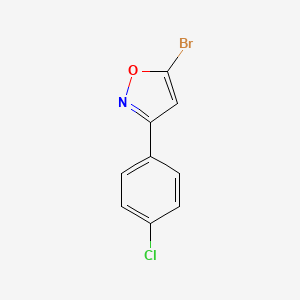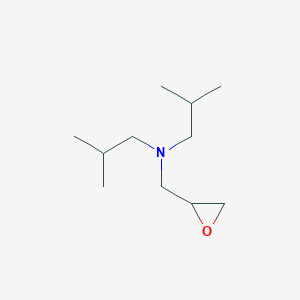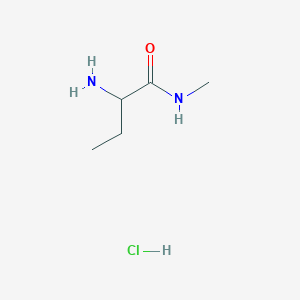![molecular formula C11H17NO2 B3269806 2-Methoxy-5-[(propylamino)methyl]phenol CAS No. 51728-06-4](/img/structure/B3269806.png)
2-Methoxy-5-[(propylamino)methyl]phenol
Übersicht
Beschreibung
“2-Methoxy-5-[(propylamino)methyl]phenol” is a chemical compound with the molecular formula C11H17NO2 . It is related to the compounds 2-methoxyphenol and 2-methoxy-5-methylphenol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol ring with methoxy (OCH3) and [(propylamino)methyl] functional groups attached. The exact 3D structure may be determined using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has identified derivatives of 2-Methoxy-5-[(propylamino)methyl]phenol with potential anticancer activities. For example, a study on a Schiff base compound synthesized from vanillin and p-anisidine tested its anticancer activity on T47D breast cancer cells. The compound showed weak activity in inhibiting T47D breast cancer cells, indicating its potential in cancer therapy research (Sukria et al., 2020).
Radical Scavenging Activity
Investigations into Schiff bases related to this compound have shown that these compounds exhibit radical scavenging properties. This activity suggests their potential use as therapeutic agents or ingredients in medicinal and food industries due to their ability to act as antioxidants (Kaştaş et al., 2017).
Renewable Chemical Feedstocks
A study on the liquefaction of lignocellulosic materials identified phenolic derivatives, including 2-methoxy-4-propyl-phenol, from the liquefied products. This research highlights the compound's role in producing renewable chemical feedstocks, contributing to sustainable chemistry and material science applications (Xu et al., 2012).
Molecular Structure and Synthesis
Molecular structures and synthesis routes for compounds related to this compound have been reported, demonstrating their importance in material science for creating substances with specific properties. For instance, the synthesis of Schiff bases through reduction routes offers insights into creating azo dyes and dithiocarbamate, highlighting the versatility of these compounds in chemical synthesis (Ajibade & Andrew, 2021).
Ligand Modifications and Metal Complexes
Research into ligand modifications using derivatives of this compound has led to the self-assembly of metal complexes, revealing the compound's utility in developing polymetallic cages with potential applications in catalysis and material science (Slater-Parry et al., 2019).
Eigenschaften
IUPAC Name |
2-methoxy-5-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h4-5,7,12-13H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIZJVSGCFCVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



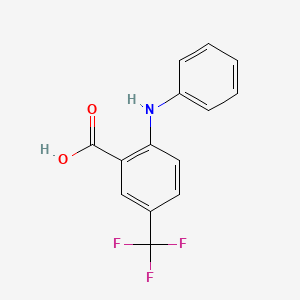
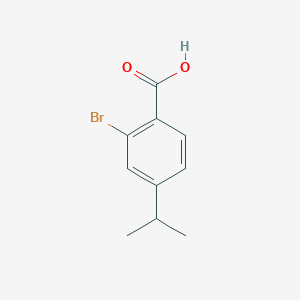
![Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269753.png)
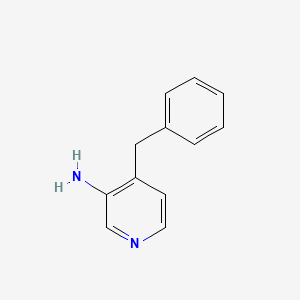
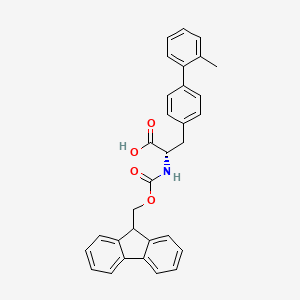
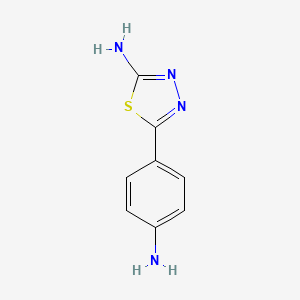
![N,4-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B3269776.png)
